

Mandestrobin 2-Demethyl vs. Other Strobilurin Fungicide Intermediates: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mandestrobin and its metabolites within the broader context of strobilurin fungicides. Due to the limited publicly available data on the specific fungicidal activity of Mandestrobin's demethylated intermediates, this document will focus on the known metabolic pathways of Mandestrobin and compare the performance of its parent compound with other commercially significant strobilurin fungicides. This approach offers valuable insights into the structure-activity relationships within this critical class of agricultural chemicals.

Introduction to Strobilurin Fungicides

Strobilurin fungicides are a vital class of agricultural pesticides renowned for their broad-spectrum activity against a wide range of fungal pathogens.[1][2] Their mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP production in fungal cells.[1][3] This targeted mechanism of action makes them highly effective; however, it also renders them susceptible to the development of resistance through single-point mutations in the target cytochrome b gene.[2]

Mandestrobin is a newer generation strobilurin fungicide with a methoxyacetamide structure, distinguishing it from the more common methoxyacrylate or methoxyiminoacetate strobilurins. [4] It is recognized for its efficacy against a broad spectrum of fungal pathogens.[4][5]





Metabolism of Mandestrobin and the Quest for "2-Demethyl"

The metabolic fate of Mandestrobin in various environments is a key determinant of its overall efficacy and environmental impact. Studies have shown that the primary metabolic pathways for Mandestrobin involve oxidation of the methyl groups on the phenyl ring and N-demethylation.[4]

While the specific term "Mandestrobin 2-demethyl" does not appear frequently in scientific literature, it likely refers to a demethylated metabolite at the 2-position of the xylyl ring. The metabolic processes of oxidation can lead to the formation of hydroxymethyl (-CH2OH) and further to carboxylic acid (-COOH) derivatives at this position.

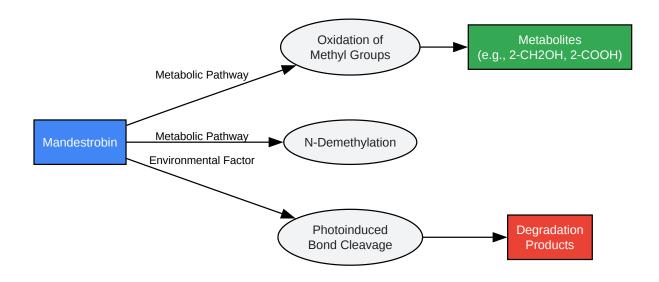
Identified plant and groundwater metabolites of Mandestrobin include:

- 2-COOH-S-2200
- 5-COOH-S-2200
- 4-OH-S-2200
- De-Xy-S-2200
- 2-CH2OH-S-2200[5]

Toxicological assessments have suggested that the profiles of 4-OH-S-2200 and De-Xy-S-2200 could be comparable to the parent Mandestrobin. However, specific fungicidal activity data for these metabolites, including any "2-demethyl" intermediates, is not readily available in published research.[5] The degradation of Mandestrobin can also be initiated by photoinduced bond cleavage.[6][7]

Logical Relationship of Mandestrobin Metabolism





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Caption: Simplified metabolic pathways of Mandestrobin.

Performance Comparison of Parent Strobilurin Fungicides

In the absence of direct comparative data for strobilurin intermediates, examining the efficacy of the parent compounds provides valuable context for understanding potential structure-activity relationships. The following table summarizes the fungicidal activity of Mandestrobin and other key strobilurin fungicides against various pathogens.



Fungicide	Target Pathogen(s)	Efficacy (EC50/MIC/Control %)	Reference(s)
Mandestrobin	Sclerotinia sclerotiorum	MIC: 0.31 ppm (mycelial growth)	[4]
Sclerotinia sclerotiorum	~90% control at 100 ppm (potted test)	[4]	
Venturia nashicola (Pear Scab)	97% control at 133 ppm	[4]	
Azoxystrobin	Guignardia bidwellii (Grape Black Rot)	78-63% control of lesion formation	[8]
Kresoxim-methyl	Various pathogens	Broad-spectrum activity	[9]
Pyraclostrobin	Various pathogens	Broad-spectrum activity	[9]
Trifloxystrobin	Various pathogens	Broad-spectrum activity	[9]

Note: Efficacy data can vary significantly based on the fungal species, isolate, experimental conditions, and whether the test is conducted in vitro or in vivo.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of fungicide performance. Below are representative methodologies for key experiments in fungicide evaluation.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungal pathogen.







Objective: To determine the lowest concentration of a fungicide that inhibits the visible growth of a microorganism.

Materials:

- Fungal isolate of interest
- Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
- Fungicide stock solution of known concentration
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Incubator

Procedure:

- Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments in sterile saline or broth. Adjust the concentration to a defined level (e.g., 1 x 10⁵ CFU/mL).
- Serial Dilution: Perform serial dilutions of the fungicide stock solution in the culture medium directly in the wells of the microtiter plate to achieve a range of desired concentrations.
- Inoculation: Add a standardized volume of the fungal inoculum to each well containing the fungicide dilution and to control wells (containing only medium and inoculum).
- Incubation: Incubate the microtiter plates at an optimal temperature and duration for the growth of the specific fungus.
- MIC Determination: The MIC is determined as the lowest concentration of the fungicide at
 which there is no visible growth of the fungus. This can be assessed visually or by measuring
 the optical density using a microplate reader.



In Vivo Fungicide Efficacy Testing (Detached Leaf Assay)

This assay provides an indication of a fungicide's protective and curative activity on plant tissue.

Objective: To evaluate the ability of a fungicide to prevent or inhibit fungal infection on detached plant leaves.

Materials:

- Healthy, susceptible host plant leaves
- Fungal pathogen spore suspension
- Fungicide solution at various concentrations
- Sterile petri dishes or moist chambers
- Growth chamber with controlled light, temperature, and humidity

Procedure:

- Leaf Collection: Detach healthy leaves from the host plant and wash them with sterile distilled water.
- Fungicide Application (Protective Assay): Apply the fungicide solution to the leaf surface and allow it to dry.
- Inoculation: After the fungicide has dried, inoculate the treated leaves with a known concentration of the fungal spore suspension. For curative assays, leaves are inoculated first and then treated with the fungicide after a specific incubation period.
- Incubation: Place the inoculated leaves in a moist chamber and incubate under controlled conditions optimal for disease development.
- Disease Assessment: After a suitable incubation period, assess the disease severity by measuring the lesion size, percentage of leaf area infected, or spore production.

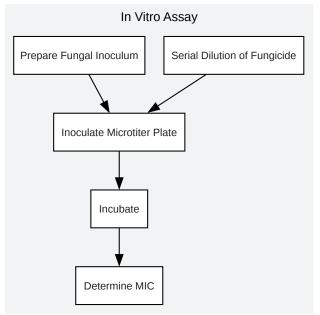


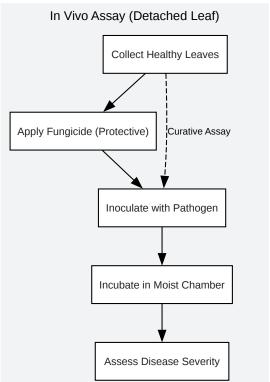


• Data Analysis: Compare the disease severity on treated leaves to that on untreated control leaves to calculate the percentage of disease control.

Experimental Workflow Diagram

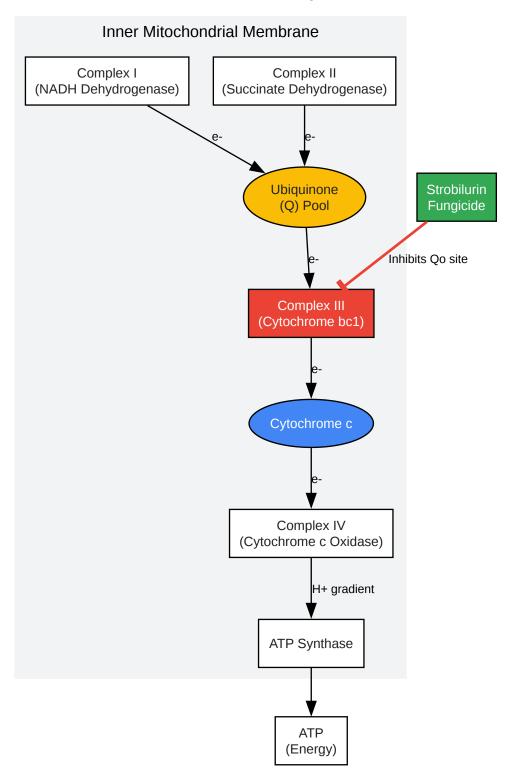








Strobilurin Mode of Action in Fungal Mitochondria



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